![molecular formula C11H13N7 B14902779 n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features both pyrazole and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 1H-pyrazole with a suitable propylating agent, followed by cyclization with a triazole precursor. Common reagents include hydrazine hydrate and various alkylating agents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents
Common Reagents and Conditions
Common reagents include hydrazine hydrate, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .
科学研究应用
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: As a scaffold for developing inhibitors of enzymes like CDK2, which are targets for cancer treatment.
Biological Studies: Investigating its effects on cell cycle progression and apoptosis induction.
Chemical Research: Studying its reactivity and potential as a building block for more complex molecules.
作用机制
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its diverse pharmacological activities.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material.
Uniqueness
N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its dual pyrazole and triazole rings, which confer specific reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
属性
分子式 |
C11H13N7 |
|---|---|
分子量 |
243.27 g/mol |
IUPAC 名称 |
N-(3-pyrazol-1-ylpropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H13N7/c1(6-18-7-2-4-15-18)3-12-10-11-16-14-9-17(11)8-5-13-10/h2,4-5,7-9H,1,3,6H2,(H,12,13) |
InChI 键 |
LMJLCXVCHXZDCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)CCCNC2=NC=CN3C2=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
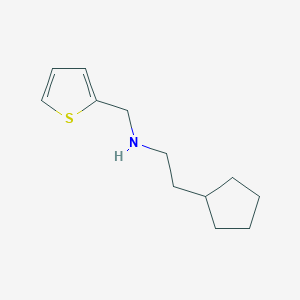

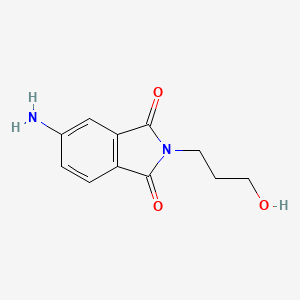
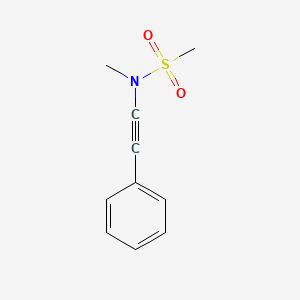

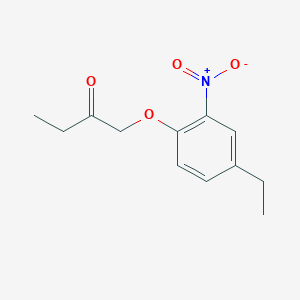
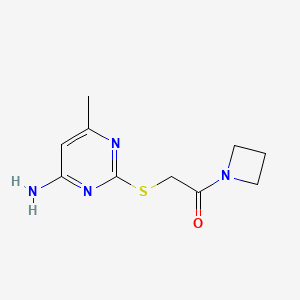

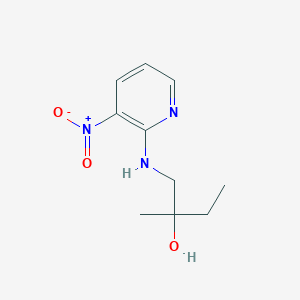
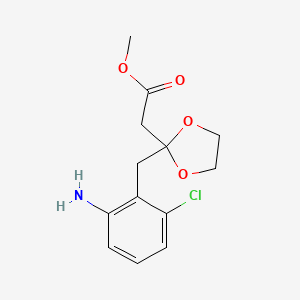
![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
